2-[(Cyclobutylmethyl)amino]propan-1-ol
Descripción
Propiedades
IUPAC Name |
2-(cyclobutylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWURHQWUTWQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-[(Cyclobutylmethyl)amino]propan-1-ol, an alkanolamine with the molecular formula C₈H₁₅NO, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclobutylmethyl group attached to an amino group and a propan-1-ol moiety, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of 2-[(Cyclobutylmethyl)amino]propan-1-ol can be attributed to several mechanisms:
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in disease processes. For example, it may affect histone methyltransferases (HMTs), which play a role in cancer progression and inflammation.
2. Modulation of Protein Interactions
The cyclobutyl group enhances the rigidity of the compound, facilitating better binding to target proteins such as tubulin. This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Several studies have explored the anticancer potential of 2-[(Cyclobutylmethyl)amino]propan-1-ol:
- Inhibition of MYC Transcription Factors : Cyclobutane analogues have been shown to inhibit MYC transcription factors, critical players in oncogenesis.
- Targeting Tubulin : The compound's ability to bind to tubulin has been linked to significant cytotoxic effects against various cancer cell lines, including breast cancer .
Autoimmune Disease Research
The compound's structural similarities with other known inhibitors suggest potential applications in treating autoimmune diseases. Compounds with similar structures have demonstrated the ability to inhibit RORγt, a nuclear receptor involved in TH17 cell differentiation linked to conditions like rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A clinical study assessed the cytotoxic effects of 2-[(Cyclobutylmethyl)amino]propan-1-ol on breast cancer cell lines (MCF-7 and MDA-MB-231):
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Significant reduction in viability |
| MDA-MB-231 | 10 | Potent activity compared to controls |
The results indicated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of cathepsin B, an enzyme overexpressed in many cancers:
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
In vitro assays demonstrated that at micromolar concentrations, 2-[(Cyclobutylmethyl)amino]propan-1-ol significantly inhibited cathepsin B activity, indicating its therapeutic potential in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds similar to 2-[(Cyclobutylmethyl)amino]propan-1-ol. Modifications to the cyclobutylmethyl side chain have shown varying effects on potency and lipophilicity:
| Compound | Potency (EC50) | Lipophilicity (clogP) |
|---|---|---|
| Cyclobutylmethyl analogue | 132 nM | 4.5 |
| 2-Methylpentyl analogue | Higher potency | Higher clogP |
These findings suggest that while modifications can enhance potency, they may also increase lipophilicity, affecting bioavailability .
Aplicaciones Científicas De Investigación
2-[(Cyclobutylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. It has a unique structure featuring a cyclobutylmethyl group attached to an amino group and a propan-1-ol moiety. Classified as an alkanolamine, it contains both alcohol and amine functional groups, making it a versatile substance in scientific research.
Scientific Research Applications
2-[(Cyclobutylmethyl)amino]propan-1-ol is a useful research compound with applications ranging from drug synthesis to catalysis. As an alkanolamine, it can undergo nucleophilic attacks and acid-base reactions.
Use in Drug Discovery
GPR88 Agonists
2-[(Cyclobutylmethyl)amino]propan-1-ol can be used to study GPR88 receptor signaling mechanisms and biological functions . Systematic modifications of the 2-PCCA scaffold have led to the discovery of brain-penetrant agonists like RTI-13951-33, which enabled in vivo studies of GPR88 in operant alcohol self-administration in rats . GPR88 agonists are potential drug candidates for treating alcohol addiction .
SAR (Structure-Activity Relationship) studies of GPR88 agonists have used cyclobutylmethyl groups in alkoxy side chains to modulate lipophilicity . Introducing a cyclobutylmethyl group can lower lipophilicity compared to a 2-methylpentyl counterpart .
Glycinamide Synthesis
2-[(Cyclobutylmethyl)amino]propan-1-ol can be used in the design and synthesis of novel (4-alkoxyphenyl)glycinamides and corresponding 1,3,4-oxadiazoles .
Use in Cosmetics
Comparación Con Compuestos Similares
Chemical Identity :
Physical Properties :
- Appearance : Oily liquid at room temperature.
- Storage Conditions : Recommended storage at 4°C under inert gas (argon) or vacuum to prevent degradation .
Applications: Classified under life science products by American Elements, this compound is utilized in research and industrial applications.
Comparison with Structurally Similar Compounds
Table 1: Comparative Properties of 2-[(Cyclobutylmethyl)amino]propan-1-ol and Hypothetical Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Cyclic Substituent | Amino Alcohol Chain | Predicted Solubility* | Stability* |
|---|---|---|---|---|---|---|
| 2-[(Cyclobutylmethyl)amino]propan-1-ol | C₈H₁₇NO | 143.23 | Cyclobutyl | C3 (propanol) | Moderate (polar solvents) | Moderate |
| 2-[(Cyclopentylmethyl)amino]propan-1-ol | C₉H₁₉NO | 157.25 | Cyclopentyl | C3 (propanol) | Low (non-polar solvents) | High |
| 2-[(Cyclohexylmethyl)amino]ethanol | C₉H₁₉NO | 157.25 | Cyclohexyl | C2 (ethanol) | Low (non-polar solvents) | High |
*Predictions based on structural trends; experimental validation required.
Key Observations:
Cyclic Substituent Effects :
- Cyclobutyl vs. Larger Rings : The cyclobutyl group introduces ring strain compared to cyclopentyl or cyclohexyl analogs. This strain may enhance reactivity but reduce thermodynamic stability .
- Solubility : Smaller cyclic groups (e.g., cyclobutyl) may improve solubility in polar solvents due to reduced hydrophobicity.
Amino Alcohol Chain Length: The propanol chain (C3) in the target compound provides a longer spacer between the amino and hydroxyl groups compared to ethanol (C2) analogs. This could influence hydrogen-bonding capacity and interaction with biological targets.
Stability and Storage: Cyclobutyl-containing compounds are more prone to oxidative degradation than larger-ring analogs. Storage under inert gas (as recommended for 2-[(Cyclobutylmethyl)amino]propan-1-ol) is critical .
Métodos De Preparación
Reductive Amination Approach
A widely applicable route to synthesize 2-[(Cyclobutylmethyl)amino]propan-1-ol is through reductive amination, where cyclobutylmethylamine is reacted with a carbonyl compound (such as hydroxyacetone or an appropriate aldehyde) in the presence of a reducing agent.
General Reaction Scheme:
$$
\text{Cyclobutylmethylamine} + \text{Hydroxyacetone} \xrightarrow{\text{Reductive Amination}} \text{2-[(Cyclobutylmethyl)amino]propan-1-ol}
$$
- Solvent: Methanol, ethanol, or water
- Reducing agent: Sodium cyanoborohydride or sodium triacetoxyborohydride
- Temperature: 0–25°C
- Reaction time: 2–12 hours
- High selectivity for secondary amine formation
- Mild conditions preserve sensitive functional groups
- Careful control of stoichiometry required to avoid over-reduction
- Potential for side product formation if excess reducing agent is used
Nucleophilic Substitution Approach
Another approach involves nucleophilic substitution, where cyclobutylmethylamine is reacted with an epoxide or a halohydrin such as 1-chloro-2-propanol.
General Reaction Scheme:
$$
\text{Cyclobutylmethylamine} + \text{1-Chloro-2-propanol} \xrightarrow{\text{Base}} \text{2-[(Cyclobutylmethyl)amino]propan-1-ol}
$$
- Base: Sodium carbonate or potassium carbonate
- Solvent: Dimethylformamide (DMF) or ethanol
- Temperature: 40–80°C
- Reaction time: 6–24 hours
- Straightforward workup
- Readily available starting materials
- Competing elimination reactions possible at higher temperatures
- Purification may require column chromatography
Data Table: Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | Cyclobutylmethylamine, hydroxyacetone | NaBH3CN, MeOH, 0–25°C | 60–85 | High selectivity, mild |
| Nucleophilic Substitution | Cyclobutylmethylamine, 1-chloro-2-propanol | K2CO3, DMF, 60°C | 50–75 | Simple workup |
| Reductive Alkylation | 2-amino-1-propanol, cyclobutylmethyl bromide | H2/Pd-C, MeOH, RT | 55–80 | Risk of over-alkylation |
*Yields are approximate and depend on reaction scale and purification method.
Research Findings and Analysis
- The reductive amination method is generally preferred for its operational simplicity, high selectivity, and compatibility with various functional groups.
- Nucleophilic substitution is attractive for its accessibility of starting materials, but may suffer from lower yields due to side reactions, especially at elevated temperatures.
- Reductive alkylation is suitable for direct amine alkylation but requires careful control to prevent multiple alkylations.
The choice of method depends on the scale, desired purity, and available starting materials. All methods require purification steps such as extraction, distillation, or chromatography to isolate the target compound in high purity, often exceeding 99% when prepared for pharmaceutical or research use.
Q & A
Basic: What are the established synthetic routes for 2-[(Cyclobutylmethyl)amino]propan-1-ol, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis of amino alcohols like 2-[(Cyclobutylmethyl)amino]propan-1-ol typically involves nucleophilic substitution or reductive amination. For example, reacting a cyclobutylmethyl halide with a propanolamine derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key factors include:
- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts: Palladium or nickel catalysts may facilitate reductive amination if ketone intermediates are involved .
Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is recommended to isolate the product.
Advanced: How can computational chemistry predict stereochemical outcomes in the synthesis of 2-[(Cyclobutylmethyl)amino]propan-1-ol?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict enantioselectivity. For example:
- Chiral centers: Analyze steric hindrance in cyclobutylmethyl groups to determine favored attack trajectories.
- Solvent effects: Use COSMO-RS models to simulate solvent interactions influencing stereoselectivity.
- Kinetic vs. thermodynamic control: Compare activation energies of competing pathways to optimize reaction conditions for desired stereoisomers .
Basic: What spectroscopic techniques characterize 2-[(Cyclobutylmethyl)amino]propan-1-ol, and what signals are diagnostic?
Methodological Answer:
- NMR:
- ¹H NMR: Look for δ 1.5–2.5 ppm (cyclobutyl protons), δ 3.3–3.8 ppm (CH₂-NH), and δ 4.5–5.0 ppm (OH, broad).
- ¹³C NMR: Cyclobutyl carbons appear at δ 20–30 ppm; NH-bearing carbons at δ 45–55 ppm.
- IR: Strong O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹).
- MS (ESI+): Molecular ion [M+H]⁺ at m/z corresponding to C₈H₁₇NO (calc. 143.13) .
Advanced: How to resolve contradictions in reported biological activity data for amino alcohol derivatives?
Methodological Answer:
- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm dose-dependent effects.
- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may skew results.
- Structural analogs: Compare activity of 2-[(Cyclobutylmethyl)amino]propan-1-ol with derivatives (e.g., cyclopentyl or cyclohexyl analogs) to isolate structural contributors .
Basic: What safety protocols are recommended for handling 2-[(Cyclobutylmethyl)amino]propan-1-ol?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation risks (TLV: 5 ppm).
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do thermodynamic models (e.g., NRTL) predict solubility for amino alcohols in solvent mixtures?
Methodological Answer:
- Local composition models: Apply NRTL or UNIQUAC equations to correlate activity coefficients with solvent composition. For example:
Basic: How to achieve high enantiomeric purity in 2-[(Cyclobutylmethyl)amino]propan-1-ol synthesis?
Methodological Answer:
- Chiral catalysts: Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of imine precursors.
- Chiral HPLC: Employ a Chiralpak® AD-H column (hexane/IPA mobile phase) to separate enantiomers.
- Crystallization: Diastereomeric salt formation with tartaric acid enhances enantiopurity .
Advanced: How to differentiate competing reaction mechanisms using kinetic isotope effects (KIE)?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
